2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid
Overview
Description
2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid typically involves the introduction of chlorine and fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where chlorine and fluorine are introduced into the pyridine ring using appropriate halogenating agents. For instance, 3,4-difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient fluorinating and chlorinating agents, along with optimized reaction conditions, is crucial for the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring and its substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) is commonly used for the substitution of chlorine with fluorine in the pyridine ring.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride results in the formation of fluorinated pyridine derivatives .
Scientific Research Applications
2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the pyridine ring can influence its binding affinity and reactivity with biological molecules. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: This compound is similar in structure but has a pyrimidine ring instead of a pyridine ring.
Fluroxypyr: Another similar compound, which is a derivative of pyridine with additional functional groups.
Uniqueness
2-(3-Chloro-5-fluoropyridin-4-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms in the 3 and 5 positions, respectively, makes it a valuable intermediate in various chemical syntheses and research applications .
Properties
IUPAC Name |
2-(3-chloro-5-fluoropyridin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUPBSHHXAQWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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